molecular formula C15H16N2O4 B14359314 4-[(4-Aminophenyl)methyl]aniline;oxalic acid CAS No. 92687-24-6

4-[(4-Aminophenyl)methyl]aniline;oxalic acid

Katalognummer: B14359314
CAS-Nummer: 92687-24-6
Molekulargewicht: 288.30 g/mol
InChI-Schlüssel: WOOLTNUVMBJSLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Aminophenyl)methyl]aniline;oxalic acid is a compound that combines 4-[(4-Aminophenyl)methyl]aniline, an aromatic amine, with oxalic acid, a dicarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminophenyl)methyl]aniline typically involves the reduction of 4-nitrobenzyl chloride with aniline under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 4-[(4-Aminophenyl)methyl]aniline involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to maximize yield and purity . The use of continuous flow reactors and advanced purification techniques ensures the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-Aminophenyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced amine derivatives, and substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

4-[(4-Aminophenyl)methyl]aniline;oxalic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(4-Aminophenyl)methyl]aniline involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. It can also participate in redox reactions, affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(4-Aminophenyl)methyl]aniline is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its combination with oxalic acid enhances its solubility and reactivity, making it valuable in various scientific and industrial fields .

Eigenschaften

CAS-Nummer

92687-24-6

Molekularformel

C15H16N2O4

Molekulargewicht

288.30 g/mol

IUPAC-Name

4-[(4-aminophenyl)methyl]aniline;oxalic acid

InChI

InChI=1S/C13H14N2.C2H2O4/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;3-1(4)2(5)6/h1-8H,9,14-15H2;(H,3,4)(H,5,6)

InChI-Schlüssel

WOOLTNUVMBJSLU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.